molecular formula C17H21N5O3 B13366281 N-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-N'-pentanoylurea

N-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-N'-pentanoylurea

Cat. No.: B13366281
M. Wt: 343.4 g/mol
InChI Key: ZFGIUZAQAZODKH-UHFFFAOYSA-N
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Description

N-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-N’-pentanoylurea is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, has garnered interest due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-N’-pentanoylurea typically involves the reaction of 5-amino-3-methyl-1-phenylpyrazole with pentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-N’-pentanoylurea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-N’-pentanoylurea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of N-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-N’-pentanoylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biological pathways. For example, it may inhibit kinases or other enzymes involved in cell signaling, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-3-methyl-5-aminopyrazole
  • 3-Methyl-1-phenyl-1H-pyrazol-5-amine
  • 5-Amino-3-methyl-1-phenylpyrazole

Uniqueness

N-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-N’-pentanoylurea is unique due to its specific substitution pattern and the presence of both amino and carbonyl functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H21N5O3

Molecular Weight

343.4 g/mol

IUPAC Name

5-amino-3-methyl-N-(pentanoylcarbamoyl)-1-phenylpyrazole-4-carboxamide

InChI

InChI=1S/C17H21N5O3/c1-3-4-10-13(23)19-17(25)20-16(24)14-11(2)21-22(15(14)18)12-8-6-5-7-9-12/h5-9H,3-4,10,18H2,1-2H3,(H2,19,20,23,24,25)

InChI Key

ZFGIUZAQAZODKH-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC(=O)NC(=O)C1=C(N(N=C1C)C2=CC=CC=C2)N

Origin of Product

United States

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